molecular formula C16H14O5 B12796121 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate CAS No. 25528-10-3

3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate

Cat. No.: B12796121
CAS No.: 25528-10-3
M. Wt: 286.28 g/mol
InChI Key: MFSAWRZYKSSGKY-UHFFFAOYSA-N
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Description

3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a methoxy group on the acrylate moiety. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-methoxyphenylacrylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic esters depending on the reagents used.

Scientific Research Applications

3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacrylate: Similar structure but lacks the methoxy group.

    4-Methoxyphenylacrylate: Similar structure but lacks the hydroxyl groups on the phenyl ring.

    3,5-Dihydroxybenzoic Acid: Similar structure but lacks the acrylate moiety.

Uniqueness

3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as an antioxidant and anti-inflammatory agent, making it a valuable compound for various scientific research applications .

Properties

CAS No.

25528-10-3

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3,5-dihydroxyphenyl) 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H14O5/c1-20-14-5-2-11(3-6-14)4-7-16(19)21-15-9-12(17)8-13(18)10-15/h2-10,17-18H,1H3

InChI Key

MFSAWRZYKSSGKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)O)O

Origin of Product

United States

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